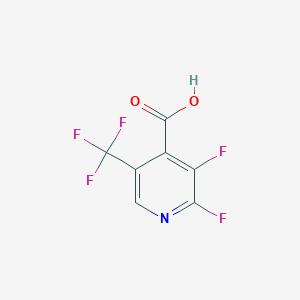
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position on the isonicotinic acid ring. The molecular formula is C7H2F5NO2, and it has a molecular weight of 227.09 g/mol
Métodos De Preparación
The synthesis of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with diethyl ether and subsequent purification . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and a trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include tetrabutylammonium fluoride, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be compared with other fluorinated isonicotinic acids, such as:
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid: This compound has chlorine atoms instead of fluorine, which affects its reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Lacks the additional fluorine atoms, resulting in different chemical properties and uses.
3,5-Difluoroisonicotinic acid: Has fluorine atoms at different positions, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C7H2F5NO2 |
|---|---|
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
2,3-difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H2F5NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) |
Clave InChI |
CSISPPQUBCTDIH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)F)F)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


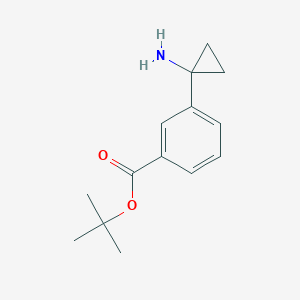

![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)

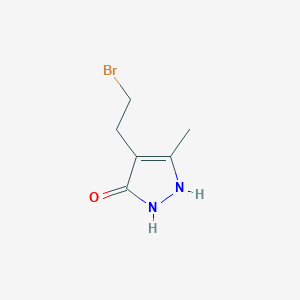
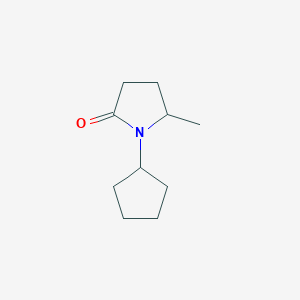
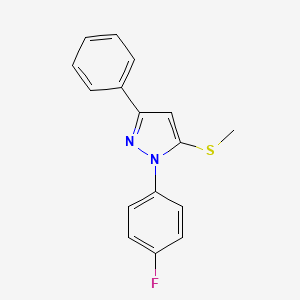

![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

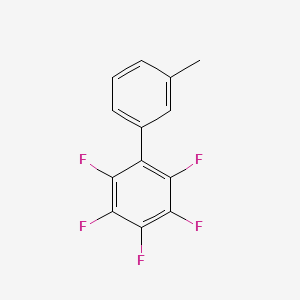
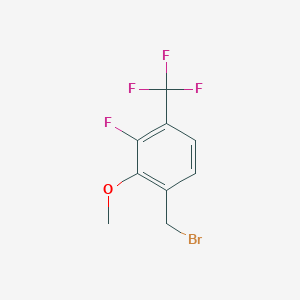
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
